

Molecular formula and weight of Nitrovin hydrochloride.

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Compound of Interest		
Compound Name:	Nitrovin hydrochloride	
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In-Depth Technical Guide: Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Nitrovin hydrochloride is a synthetic nitrofuran derivative. Initially recognized for its antibacterial properties, recent research has highlighted its potential as an anticancer agent. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **Nitrovin hydrochloride** is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C14H13CIN6O6	[1][2][3][4]
Molecular Weight	396.74 g/mol	[1][2][3][4][5]
CAS Number	2315-20-0	[2][4]
IUPAC Name	2-[1,5-bis(5-nitrofuran-2- yl)penta-1,4-dien-3- ylideneamino]guanidine;hydroc hloride	[1][4]
Synonyms	Panazon, Payzone 250, Difurazon hydrochloride	[1][5]

Anticancer Mechanism of Action

Nitrovin hydrochloride exerts its anticancer effects primarily through the induction of oxidative stress and targeting of the thioredoxin reductase 1 (TrxR1) signaling pathway. This leads to a form of regulated cell death known as paraptosis-like cell death.

Signaling Pathway

The proposed signaling cascade initiated by **Nitrovin hydrochloride** is depicted in the following diagram. **Nitrovin hydrochloride** inhibits TrxR1, a key enzyme in maintaining cellular redox homeostasis. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibits Alix, a protein involved in endosomal sorting. The culmination of these events is cytoplasmic vacuolation and ultimately, cell death.



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Caption: Signaling pathway of **Nitrovin hydrochloride**-induced cell death.

Experimental Protocols

The following sections detail generalized protocols for key experiments to assess the anticancer effects of **Nitrovin hydrochloride**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Nitrovin hydrochloride** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., glioblastoma cells)
- 96-well plates
- Complete cell culture medium
- Nitrovin hydrochloride stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of Nitrovin hydrochloride in complete culture medium.
- Remove the existing medium from the wells and replace it with the medium containing
 different concentrations of Nitrovin hydrochloride. Include a vehicle control (medium with
 the same concentration of solvent used to dissolve Nitrovin hydrochloride, e.g., DMSO).



- Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the direct inhibitory effect of Nitrovin hydrochloride on TrxR1 activity.

Materials:

- Recombinant human TrxR1
- NADPH
- Insulin
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- · Nitrovin hydrochloride
- Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, NADPH, and insulin.
- Add recombinant TrxR1 to the mixture.
- Add varying concentrations of Nitrovin hydrochloride to the reaction mixture and incubate for a specific time (e.g., 30 minutes) at 37°C.



- Initiate the reaction by adding DTNB.
- Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to TrxR1 activity.
- Calculate the percentage of TrxR1 inhibition for each concentration of Nitrovin hydrochloride relative to a control without the inhibitor.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is for measuring the intracellular generation of ROS upon treatment with **Nitrovin hydrochloride**.

Materials:

- Cancer cell lines
- 6-well plates or fluorescence microplates
- Cell-permeable fluorescent probe for ROS (e.g., DCFDA or DHE)
- Nitrovin hydrochloride
- Fluorescence microscope or microplate reader

Procedure:

- Seed cells in a suitable plate and allow them to adhere overnight.
- Treat the cells with different concentrations of Nitrovin hydrochloride for a specified duration.
- Wash the cells with a serum-free medium or PBS.
- Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions (e.g., 10 μM DCFDA for 30 minutes).
- Wash the cells to remove the excess probe.



- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
- Quantify the relative fluorescence intensity as an indicator of intracellular ROS levels.

Western Blot for MAPK Activation

This protocol is used to detect the phosphorylation and thus activation of MAPK pathway proteins (e.g., ERK, JNK, p38) in response to **Nitrovin hydrochloride** treatment.

Materials:

- Cancer cell lines
- 6-well plates
- · Nitrovin hydrochloride
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

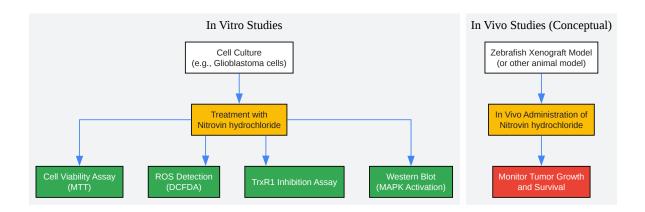


- Treat the cells with Nitrovin hydrochloride at various concentrations and for different time points.
- Lyse the cells with lysis buffer and collect the total protein.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
- Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK protein of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against the total form of the MAPK protein as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of **Nitrovin hydrochloride**.





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